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For Researchers, Scientists, and Drug Development Professionals

Introduction

UPSEM792 is a potent and selective agonist for Pharmacologically Selective Actuator Modules
(PSAMSs), specifically targeting PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2][3]
[4] This chemogenetic tool allows for precise, reversible silencing of neuronal activity in vivo,
making it a valuable asset for neuroscience research in primate models. These application
notes provide a comprehensive overview of the recommended dosage, pharmacokinetics, and
experimental protocols for the use of UPSEM792 in non-human primate studies, based on
currently available research.

Mechanism of Action

uPSEM792 is a "Pharmacologically Selective Effector Molecule” (PSEM) that selectively binds
to and activates engineered PSAM ion channels.[5] These channels are chimeric ligand-gated
ion channels (LGICs) that combine the ligand-binding domain of a mutated a7 nicotinic
acetylcholine receptor (a7-nAChR) with the ion pore domain of either the inhibitory glycine
receptor (GlyR) or the excitatory 5-HT3a receptor.[5] UPSEM792 exhibits high selectivity for
PSAMs over endogenous receptors, including a 230-fold selectivity for PSAM4-GIlyR over the
042 nicotinic acetylcholine receptor.[3][4] Activation of PSAM4-GlyR by uPSEM792 leads to
the opening of a chloride-selective channel, resulting in hyperpolarization and subsequent
silencing of the targeted neuron.
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Caption: Signaling pathway of uPSEM792 in a target neuron expressing PSAM4-GlyR.

Recommended Dosage and Administration

Based on primate studies, a dosage of 0.87 mg/kg of UPSEM792 has been shown to be
effective and well-tolerated in rhesus monkeys.[5][6][7] This dosage was selected based on the
lowest effective doses determined in mouse behavioral assays.[8] UPSEM792 can be
administered via both intravenous (i.v.) and subcutaneous (s.c.) routes.

Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of UPSEM792 in rhesus
monkeys following a single 0.87 mg/kg dose.

Table 1: Pharmacokinetic Parameters of uPSEM792 in Plasma and Cerebrospinal Fluid (CSF)
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R Intra\-/e-nous- (i.v.) Subc-u'faneo-us (s.c.)
Administration Administration

Plasma

Cmax 557 ng/mL 390.4 ng/mL

Tmax - 15 min

AUC 114.48 ng/(mL-h) 133.24 ng/(mL-h)

CSF

Cmax 2.06 ng/mL (4.91 nM) 2.67 ng/mL (6.37 nM)

Tmax 90 min 30 min

Data sourced from Raper et al.[5]

Table 2: Brain Microdialysate Concentrations of UPSEM792 after Subcutaneous Administration

Time Post-Injection Concentration (ng/mL) Molar Concentration (nM)
45 min 41.9 150
85 min 67.7 243
125 min 70.7 254

Data sourced from a study in the putamen of a rhesus monkey.[8]

These data indicate that uUPSEM792 effectively crosses the blood-brain barrier and reaches
concentrations in the brain parenchyma sufficient to activate PSAMs.[5] Plasma concentrations
of UPSEM792 were observed to slowly decline over approximately 6 hours and were still
detectable at 48 hours post-injection.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving uUPSEM792 in primate
studies.
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Animal Models

e Species: Rhesus monkeys (Macaca mulatta).[5]

e Housing: Animals should be housed in a facility accredited by the Association for
Assessment and Accreditation of Laboratory Animal Care International (AAALAC). Housing
conditions should adhere to the guidelines of the Institutional Animal Care and Use
Committee (IACUC).

Drug Formulation and Administration

o Formulation: uPSEM792 hydrochloride is soluble in water.[3][4] For administration, it can be
dissolved in sterile saline. The solution should be passed through a 0.22-micron sterile filter
before injection.[8]

» Dosage: 0.87 mg/kg (this corresponds to 1.0 mg/kg before correction for the chloride
counterion).[8]

» Routes of Administration:
o Intravenous (i.v.): Administered via a catheter placed in a suitable vein.

o Subcutaneous (s.c.): Injected into a subcutaneous space, for example, between the
shoulder blades.

Sample Collection and Processing

e Blood (Plasma) Collection:

[¢]

Collect blood samples in pre-chilled 2 mL tubes containing EDTA (3.5 mQ).[5]

o

Immediately place the samples on ice.

o

Centrifuge at 2500 rcf for 15 minutes in a refrigerated centrifuge (at 4 °C).[5]

o

Pipette off the plasma and store at -80 °C until analysis.[5]

o Cerebrospinal Fluid (CSF) Collection:
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o Collect CSF samples from a previously implanted cisterna magna port.
o Collect samples in pre-chilled sterile Eppendorf tubes.[7]

o Immediately freeze on dry ice and store at -80 °C until analysis.[7]

¢ Brain Microdialysis:

[¢]

Implant a microdialysis guide cannula into the brain region of interest (e.g., putamen).

[¢]

On the day of the experiment, insert a microdialysis probe.

[e]

Perfuse the probe with artificial CSF at a constant flow rate.

o

Collect microdialysate samples at predetermined time intervals before and after drug
administration.[8]
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Caption: Experimental workflow for a typical primate study with uUPSEM792.

Safety and Tolerability
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In studies with rhesus monkeys, UPSEM792 at a dose of 0.87 mg/kg was well-tolerated.[5]
There were no significant effects on heart rate or sleep compared to vehicle injections.[5][6]
Furthermore, analyses did not detect metabolism of uPSEM792 to varenicline or
hydroxyvarenicline.[5][6]

Conclusion

UPSEM792 is a promising chemogenetic tool for neuroscience research in non-human
primates. A dose of 0.87 mg/kg administered intravenously or subcutaneously has been
demonstrated to be effective in achieving brain concentrations sufficient for PSAM activation
with a favorable safety profile. The protocols outlined in these application notes provide a
foundation for the successful implementation of uPSEM792 in primate studies. Researchers
should always adhere to institutional and national guidelines for animal research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372750#recommended-upsem792-dosage-for-
primate-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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